molecular formula C16H17N3O2 B5296906 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine

3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine

Cat. No. B5296906
M. Wt: 283.32 g/mol
InChI Key: PRVQYDPCPWTLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a pyridazine derivative that has shown promising results in various studies due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammatory and cancer-related pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine in lab experiments is its ability to inhibit the activity of enzymes and proteins involved in inflammatory and cancer-related pathways. This makes it a promising compound for the treatment of inflammatory diseases and cancer. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain situations.

Future Directions

There are many future directions for the study of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine. One direction is to further study its mechanism of action in order to better understand how it works and to predict its effects in different situations. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases. Additionally, studies could be conducted to determine the optimal dosage and administration method for the compound in order to maximize its effectiveness.

Synthesis Methods

The synthesis of 3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine involves the reaction of 4-(1-pyrrolidinylcarbonyl)phenylhydrazine with 3-methylpyridazine-6-carboxylic acid chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been used in studies related to the treatment of inflammatory diseases. It has also been studied for its potential use in cancer research due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)oxyphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-12-4-9-15(18-17-12)21-14-7-5-13(6-8-14)16(20)19-10-2-3-11-19/h4-9H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVQYDPCPWTLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-[4-(1-pyrrolidinylcarbonyl)phenoxy]pyridazine

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